1-Methoxy-3-(1-methoxyethyl)benzene
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Overview
Description
1-Methoxy-3-(1-methoxyethyl)benzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where the benzene ring is substituted with a methoxy group and a 1-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction, and the process may be carried out in large-scale reactors to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives (e.g., alcohols).
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Methoxy-3-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1-methoxyethyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
1-Methoxy-3-(1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-3-methylbenzene:
1-Methoxy-4-methylbenzene:
1-Methoxy-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-3-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8H,1-3H3 |
InChI Key |
VHHPYTKYFNNIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)OC |
Origin of Product |
United States |
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